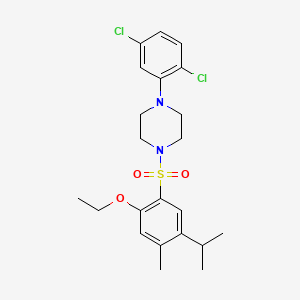

1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine

Description

The compound 1-(2,5-Dichlorophenyl)-4-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperazine belongs to the piperazine sulfonamide class, characterized by a piperazine ring substituted with a dichlorophenyl group and a sulfonyl-linked aromatic moiety.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2O3S/c1-5-29-21-12-16(4)18(15(2)3)14-22(21)30(27,28)26-10-8-25(9-11-26)20-13-17(23)6-7-19(20)24/h6-7,12-15H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLWNEWOKHJMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Core

Chlorophenyl Positional Isomers

- 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine : Exhibits an 80% synthesis yield via Pd/C-catalyzed hydrogenation. The 3,4-dichloro substitution may enhance π-π stacking interactions compared to 2,5-dichloro analogs but reduces solubility .

- 1-(2,3-Dichlorophenyl)- and 1-(2,4-Dichlorophenyl)-piperazine Derivatives : Substitutions at the 2,3- or 2,4-positions (e.g., in compound 7p) result in lower yields (46%) compared to 3,4-dichloro derivatives, suggesting steric hindrance during synthesis .

Sulfonylphenyl Modifications

- 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine : Features a methoxy group at the 5-position (vs. ethoxy in the target compound). This analog has a molecular weight of 429.36 g/mol and a predicted pKa of 3.06, indicating moderate acidity .

- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine : Incorporates a fluorophenyl group, reducing molecular weight (389.27 g/mol) and enhancing electronegativity. However, this compound is listed as discontinued, possibly due to stability issues .

Heterocyclic and Functional Group Variations

- 1-(3-Chlorophenyl)-4-((5-phenyl-1,3-thiazol-4-yl)sulfonyl)piperazine: Replaces the ethoxy-isopropyl-methylphenyl group with a thiazole ring.

- Compounds with Trifluoromethyl or Cyano Groups: Derivatives like 7k (trifluoromethylphenyl) and 7j (cyanophenyl) show yields of 41–46%. The electron-withdrawing trifluoromethyl group may enhance metabolic resistance but reduce bioavailability .

Data Tables

Table 1: Key Structural Analogs and Properties

Table 2: Impact of Substituent Position on Yield and Activity

Research Findings and Trends

- Synthetic Yields : 3,4-Dichlorophenyl derivatives generally achieve higher yields (80%) compared to 2,3- or 2,4-dichloro analogs (37–67%), likely due to reduced steric hindrance during coupling reactions .

- Biological Relevance : Fluorine or trifluoromethyl substitutions (e.g., in ) enhance electronegativity and receptor affinity but may compromise solubility.

- Steric Effects : The ethoxy-isopropyl-methyl group in the target compound introduces significant steric bulk, which could hinder enzymatic degradation but also limit membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.